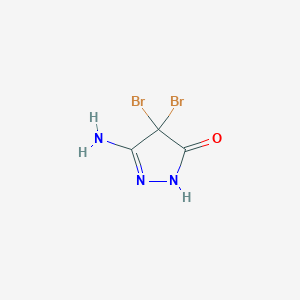
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of 5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been shown to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to an increase in the concentration of neurotransmitters, which can improve cognitive function.
Biochemical And Physiological Effects
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of neurotransmitters in the brain. Additionally, this compound has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its potential application in the development of new drugs. This compound has been shown to exhibit inhibitory activity against certain enzymes, making it a potential candidate for the treatment of diseases such as cancer and Alzheimer's. Additionally, this compound has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.
However, there are also limitations to using this compound in lab experiments. One of the limitations is the lack of understanding of its mechanism of action. Additionally, the synthesis of this compound can be challenging, and the yield can be low, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on 5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one. One direction is the further investigation of its mechanism of action. Understanding the mechanism of action can provide insights into its potential applications in the development of new drugs. Additionally, further studies can be conducted to investigate its potential applications in other fields, such as corrosion inhibition and coordination chemistry. Finally, more efficient synthesis methods can be developed to improve the yield of the compound, making it more accessible for large-scale experiments.
Conclusion:
In conclusion, 5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. While there are still limitations to using this compound in lab experiments, there are several future directions for research that can provide insights into its potential applications in the development of new drugs and other fields.
Synthesis Methods
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one can be synthesized using various methods. One of the commonly used methods is the reaction between 4,4-dibromo-1,3-cyclohexadiene and hydrazine hydrate. The reaction takes place in the presence of sodium hydroxide and results in the formation of the desired compound. Another method involves the reaction between 4,4-dibromo-1,3-cyclohexadiene and hydrazine sulfate in the presence of sodium hydroxide. The yield of the compound can be improved by optimizing the reaction conditions.
Scientific Research Applications
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the development of new drugs. It has been shown to exhibit inhibitory activity against certain enzymes, making it a potential candidate for the treatment of diseases such as cancer and Alzheimer's. Additionally, this compound has been studied for its potential application as a corrosion inhibitor and as a ligand in coordination chemistry.
properties
CAS RN |
171294-89-6 |
|---|---|
Product Name |
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one |
Molecular Formula |
C3H3Br2N3O |
Molecular Weight |
256.88 g/mol |
IUPAC Name |
3-amino-4,4-dibromo-1H-pyrazol-5-one |
InChI |
InChI=1S/C3H3Br2N3O/c4-3(5)1(6)7-8-2(3)9/h(H2,6,7)(H,8,9) |
InChI Key |
LOQSEBCESSKOTI-UHFFFAOYSA-N |
SMILES |
C1(=NNC(=O)C1(Br)Br)N |
Canonical SMILES |
C1(=NNC(=O)C1(Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



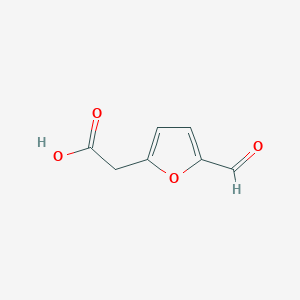

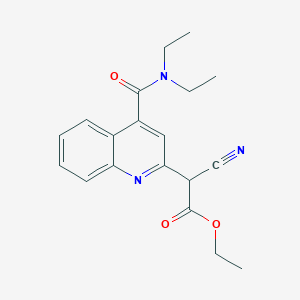


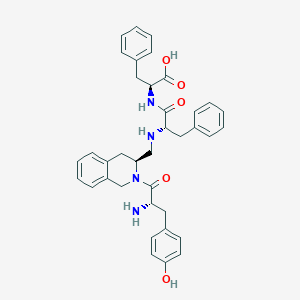






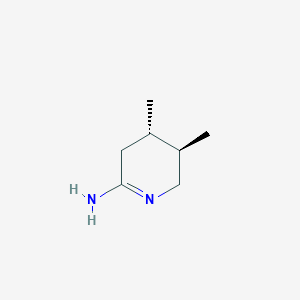
![Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B64165.png)